molecular formula C18H18N6O7 B12806505 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide CAS No. 83907-91-9

3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide

Cat. No.: B12806505
CAS No.: 83907-91-9
M. Wt: 430.4 g/mol
InChI Key: PZJMORMFMAADRP-UHFFFAOYSA-N
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Description

3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple hydroxy(oxido)amino groups and a piperazinyl benzamide structure, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve:

    Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and acylation.

    Coupling Reactions: The intermediates are then coupled using reagents like coupling agents and catalysts to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino groups can undergo oxidation reactions, leading to the formation of oxides or other oxidized products.

    Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino groups can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. The piperazinyl benzamide structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide is unique due to its multiple hydroxy(oxido)amino groups and piperazinyl benzamide structure. Similar compounds include:

    3,5-Diamino-N-(4-aminophenyl)-2-(4-methyl-1-piperazinyl)benzamide: Lacks the hydroxy(oxido)amino groups.

    3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)benzamide: Lacks the piperazinyl group.

    N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide: Lacks the 3,5-bis(hydroxy(oxido)amino) groups.

Properties

CAS No.

83907-91-9

Molecular Formula

C18H18N6O7

Molecular Weight

430.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-3,5-dinitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C18H18N6O7/c1-20-6-8-21(9-7-20)17-15(10-14(23(28)29)11-16(17)24(30)31)18(25)19-12-2-4-13(5-3-12)22(26)27/h2-5,10-11H,6-9H2,1H3,(H,19,25)

InChI Key

PZJMORMFMAADRP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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